molecular formula C17H21N5O2 B12232770 3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12232770
M. Wt: 327.4 g/mol
InChI Key: BCUKEIPCXSUOHM-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidinyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazole and pyrrolidine intermediates separately, followed by their coupling to form the final product. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of a pyridazine ring with a cyclopropyl group and a methoxy-pyrrolidinyl-pyrazole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C17H21N5O2/c1-21-10-14(8-18-21)17(23)22-7-6-12(9-22)11-24-16-5-4-15(19-20-16)13-2-3-13/h4-5,8,10,12-13H,2-3,6-7,9,11H2,1H3

InChI Key

BCUKEIPCXSUOHM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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